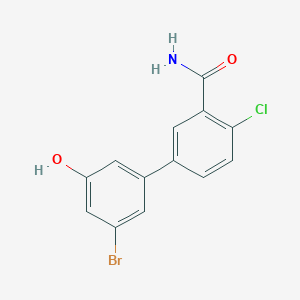
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% (3-BCCP) is a phenolic compound that has been used in various scientific research applications. The compound has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been used to study the effects of cell signaling pathways on cell proliferation and differentiation. In addition, it has been used to study the metabolism of various drugs, including opioids and antiepileptics.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound interacts with cell membranes, leading to changes in the membrane potential and the activation of signaling pathways. It has also been suggested that the compound binds to certain receptors, leading to changes in the activity of enzymes and other proteins involved in cell signaling.
Biochemical and Physiological Effects
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been shown to modulate the activity of cell signaling pathways, leading to changes in cell proliferation and differentiation. In addition, it has been shown to modulate the metabolism of various drugs, including opioids and antiepileptics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is its relative stability. The compound is stable at room temperature and is not easily degraded. In addition, it can be synthesized in high yields and is relatively inexpensive. The main limitation of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
Future research on 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% could focus on elucidating its mechanism of action. In addition, further research could focus on its effects on other enzymes and proteins involved in cell signaling, as well as its effects on the metabolism of other drugs. Furthermore, research could focus on the development of new methods for synthesizing 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in higher yields and with fewer side products. Finally, research could focus on the development of new applications for 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%, such as the development of new drugs or treatments.
Méthodes De Synthèse
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol and 3-chloro-2-methylpropionic acid to form 3-chloro-5-(3-chloro-4-chlorophenyl)phenol. The second step involves the reaction of the intermediate compound with bromine to form 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%. The reaction conditions for both steps are mild, and the product is obtained in high yields.
Propriétés
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJBDYUVPWBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686463 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-61-0 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
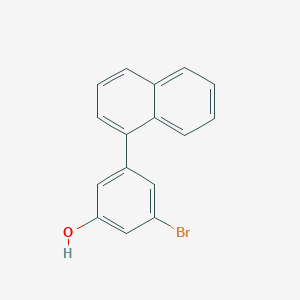
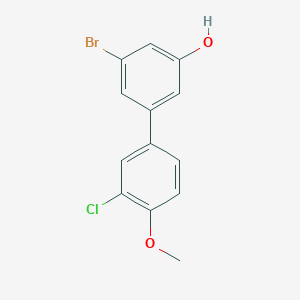
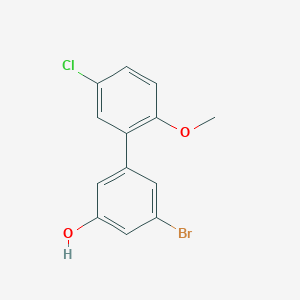




![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
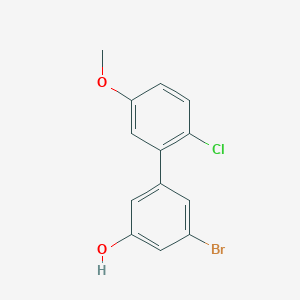
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)


